molecular formula C10H8F3NO2 B12069190 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid

Cat. No.: B12069190
M. Wt: 231.17 g/mol
InChI Key: NRVFGMNTPBMEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid (IUPAC name: 1-[3-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid) is a cyclopropane derivative with a trifluoromethyl-substituted pyridine ring at the cyclopropane core. Its molecular formula is C₁₁H₉F₃O₂, with a molecular weight of 230.18 g/mol . The compound’s structure combines the steric rigidity of the cyclopropane ring with the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and influences intermolecular interactions in biological systems.

Properties

Molecular Formula

C10H8F3NO2

Molecular Weight

231.17 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H8F3NO2/c11-10(12,13)7-6(2-1-5-14-7)9(3-4-9)8(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI Key

NRVFGMNTPBMEQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid typically involves several steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a notable organic compound with diverse applications in scientific research, particularly in medicinal chemistry and material science. This article explores its chemical properties, synthesis methods, and various applications supported by case studies and data tables.

Medicinal Chemistry

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has been investigated for its potential as a pharmaceutical agent:

  • Anticancer Activity : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced biological activity. This compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity, particularly in breast and lung cancer models .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

Material Science

The unique chemical structure of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid lends itself to applications in material science:

  • Polymer Synthesis : The compound can be used as a building block in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance .
  • Coatings and Adhesives : Due to its hydrophobic nature imparted by the trifluoromethyl group, it can be utilized in developing advanced coatings that repel water and resist corrosion .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various trifluoromethylated pyridine derivatives, including 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid. The results indicated that this compound inhibited cell proliferation in several cancer types, leading to further investigation into its mechanism of action .

Case Study 2: Material Development

In research presented at a materials science conference, scientists demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties and thermal stability compared to traditional materials. The findings suggest potential applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects . The cyclopropane ring provides conformational rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP* pKa*
Target Compound C₁₁H₉F₃O₂ 230.18 2-(Trifluoromethyl)-3-pyridyl ~2.1 ~3.5
1-(3-Chlorophenyl)cyclopropanecarboxylic acid C₁₀H₉ClO₂ 196.63 3-Chlorophenyl ~2.8 ~4.0
trans-2-Cyanocyclopropanecarboxylic acid C₅H₅NO₂ 111.10 trans-Cyano ~0.5 ~1.8

*Predicted values based on structural analogs.

Biological Activity

1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₀H₈F₃NO₂
  • Molecular Weight : 231.17 g/mol
  • CAS Number : 1427012-25-6
PropertyValue
Molecular FormulaC₁₀H₈F₃NO₂
Molecular Weight231.17 g/mol
IUPAC Name1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid

The biological activity of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is largely attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity, allowing the compound to effectively bind to hydrophobic regions of proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of protein-protein interactions (PPIs) and enzymatic activities.

Antioxidant Activity

Research indicates that this compound may influence oxidative stress pathways by modulating the Nrf2-Keap1 signaling pathway. Inhibition of the Nrf2-Keap1 PPI has been linked to potential therapeutic effects in diseases characterized by oxidative stress and inflammation, such as metabolic and autoimmune disorders .

Enzyme Inhibition

The compound has shown promise as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. Inhibitors of LDH are of particular interest in cancer research due to their potential to disrupt cancer cell metabolism. The compound's structure allows for effective binding and inhibition, leading to reduced lactate production in cancer cell lines .

Study on Nrf2 Activation

A study focusing on the modulation of the Nrf2-Keap1 interaction demonstrated that compounds similar to 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid could significantly enhance Nrf2 activity, suggesting potential applications in developing drugs aimed at protecting against oxidative damage .

LDH Inhibition Research

In another study, a series of compounds including derivatives of cyclopropane were evaluated for their inhibitory effects on LDH. The findings indicated that modifications in the cyclopropane structure could lead to enhanced potency against LDH, highlighting the relevance of structural features in biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid, it is useful to compare it with other compounds:

CompoundStructure FeaturesBiological Activity
2-(Trifluoromethyl)pyridine-3-carboxylic acidTrifluoromethyl group, pyridine ringModerate anti-inflammatory effects
1-(Trifluoromethyl)cyclopropanecarboxylic acidTrifluoromethyl group, cyclopropane onlyLimited PPI inhibition
1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid Trifluoromethyl group, pyridine & cyclopropaneStrong PPI inhibition and LDH inhibition

Q & A

Q. What are the key synthetic routes for synthesizing 1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid?

  • Methodological Answer : The synthesis typically involves cyclopropanation of pyridine derivatives followed by carboxylation. For example:
  • Cyclopropanation : Reacting 2-(trifluoromethyl)-3-pyridylboronic acid with a cyclopropane precursor (e.g., vinyl triflate) under Suzuki-Miyaura coupling conditions .
  • Carboxylation : Introducing the carboxylic acid group via oxidation of a methyl or hydroxymethyl substituent using KMnO₄ or RuO₄ under controlled pH conditions .
  • Purification : Recrystallization from ethanol/water mixtures or reverse-phase chromatography ensures high purity (>98%) .

Q. How can researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., trans/cis cyclopropane configuration) using single-crystal diffraction .
  • NMR Spectroscopy : Analyze ¹H and ¹⁹F NMR to confirm trifluoromethyl group placement and cyclopropane ring integrity. For example, coupling constants (J = 5–8 Hz) distinguish cis/trans isomers .
  • HPLC-MS : Validate purity (>95%) and molecular weight (C₁₀H₇F₃N₂O₂, MW 264.18) using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Q. What safety precautions are critical during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves (EN374-compliant) and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizers (potential release of HF) .
  • Waste Disposal : Neutralize with aqueous NaHCO₃ before incineration .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

  • Methodological Answer :
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, revealing enhanced electron-withdrawing effects .
  • Experimental Validation : Compare reaction rates with non-fluorinated analogs in nucleophilic substitutions. For example, trifluoromethyl groups reduce basicity of the pyridine nitrogen (pKa shift by ~1.5 units) .

Q. What strategies resolve contradictions in reported solubility data across solvents?

  • Methodological Answer :
  • Controlled Solubility Studies : Use dynamic light scattering (DLS) to assess aggregation in DMSO vs. methanol. For example, solubility discrepancies (e.g., 25 mM in DMSO vs. 5 mM in water) may stem from micelle formation .
  • Temperature Gradients : Measure solubility at 25°C vs. 40°C to identify enthalpic/entropic contributions .

Q. How can researchers optimize enantioselective synthesis of cyclopropane derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ Rh₂(OAc)₄ with (R)-BINAP ligands for asymmetric cyclopropanation (up to 90% ee) .
  • Kinetic Resolution : Use lipases (e.g., Candida antarctica) to separate diastereomers via ester hydrolysis .

Data Analysis & Experimental Design

Q. How to interpret conflicting bioactivity data in enzymatic assays?

  • Methodological Answer :
  • Dose-Response Curves : Test IC₅₀ values across 3–5 replicates to distinguish assay variability (e.g., ±10% error) from true potency differences .
  • Off-Target Screening : Use SPR or thermal shift assays to rule out nonspecific binding to albumin or cytochrome P450 isoforms .

Q. What methods validate the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH for 60 min. Monitor parent compound depletion via LC-MS/MS .
  • CYP Inhibition Studies : Use fluorescent probes (e.g., CYP3A4) to assess competitive vs. noncompetitive inhibition mechanisms .

Conflict Resolution & Advanced Applications

Q. How to address discrepancies in reported reactivity under acidic conditions?

  • Methodological Answer :
  • pH-Dependent Stability : Use ¹⁹F NMR to track trifluoromethyl group hydrolysis at pH <3. Compare with computational predictions (e.g., half-life <2 h at pH 2) .
  • Protection Strategies : Introduce tert-butyl ester groups to stabilize the carboxylic acid during synthetic steps .

Q. What bioisosteric replacements for the cyclopropane ring enhance pharmacokinetic properties?

  • Methodological Answer :
  • Ring-Opening Analogues : Synthesize and test acyclic vinyl or gem-difluoro derivatives to improve metabolic stability (e.g., t₁/₂ increase from 1.5 h to 4.2 h) .
  • Computational Docking : Compare binding affinities of cyclopropane vs. cyclohexane analogs to target proteins (e.g., ΔG = -2.3 kcal/mol difference) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.